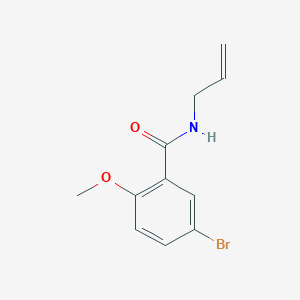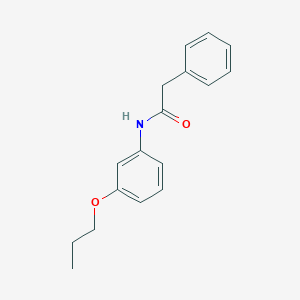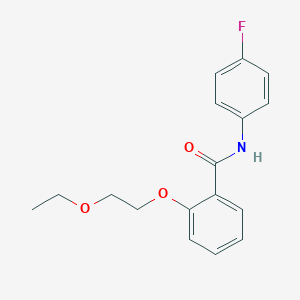
5-Chloro-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-propoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-propoxybenzamide involves its binding to the GABA-A receptor, which results in an increase in the inhibitory neurotransmitter activity. This leads to a reduction in neuronal excitability and a decrease in anxiety and arousal levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-propoxybenzamide include anxiolytic and sedative effects, as well as a reduction in seizure activity. It has also been shown to have anticonvulsant properties and can be used to treat epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Chloro-2-propoxybenzamide in lab experiments is its well-established mechanism of action and its ability to selectively bind to the GABA-A receptor. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of 5-Chloro-2-propoxybenzamide in scientific research. One area of interest is its potential use in the treatment of anxiety and sleep disorders. Another area of interest is its potential use as a tool for studying the mechanisms of epilepsy and other seizure disorders. Additionally, further research is needed to explore the potential of 5-Chloro-2-propoxybenzamide as a therapeutic agent for other neurological and psychiatric disorders.
Scientific Research Applications
5-Chloro-2-propoxybenzamide is widely used in scientific research for its various biochemical and physiological effects. It is commonly used as a ligand for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It has been shown to have anxiolytic and sedative effects in animal models, making it a useful tool for studying the mechanisms of anxiety and sleep disorders.
properties
Product Name |
5-Chloro-2-propoxybenzamide |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-propoxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChI Key |
XNKDBVQUJLOKKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)
![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)